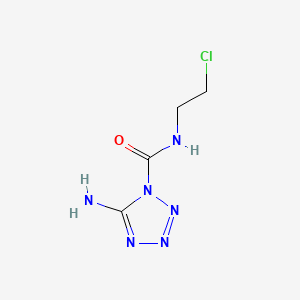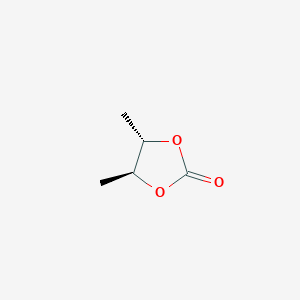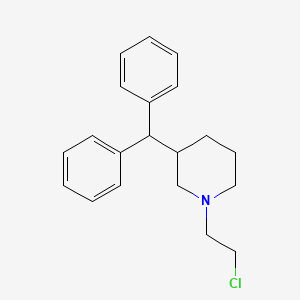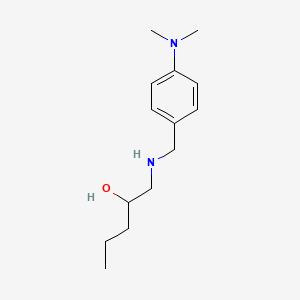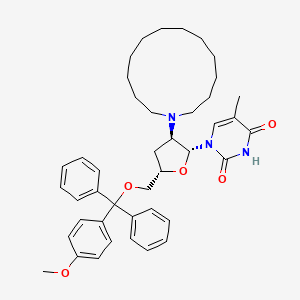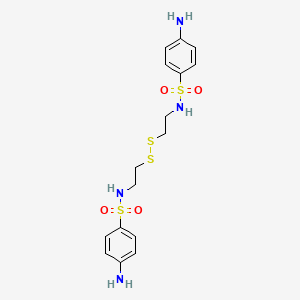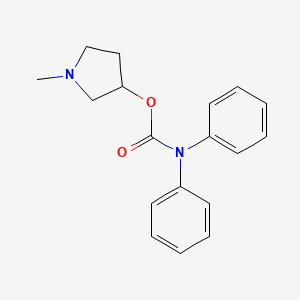![molecular formula C12H24N9O10P B12797427 ethyl N-[bis[(ethoxycarbonylamino)carbamoylamino]phosphorylcarbamoylamino]carbamate CAS No. 16077-70-6](/img/structure/B12797427.png)
ethyl N-[bis[(ethoxycarbonylamino)carbamoylamino]phosphorylcarbamoylamino]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3,3’,3’'-(PHOSPHINYLIDYNETRIS(IMINOCARBONYL))TRI-, TRIETHYL ESTER, CARBAZIC ACID involves multiple steps. The synthetic routes typically include the reaction of phosphinylidynetris with iminocarbonyl compounds under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
3,3’,3’'-(PHOSPHINYLIDYNETRIS(IMINOCARBONYL))TRI-, TRIETHYL ESTER, CARBAZIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3,3’,3’'-(PHOSPHINYLIDYNETRIS(IMINOCARBONYL))TRI-, TRIETHYL ESTER, CARBAZIC ACID has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: This compound is being investigated for its potential therapeutic properties, including its use in drug development and disease treatment.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3’,3’'-(PHOSPHINYLIDYNETRIS(IMINOCARBONYL))TRI-, TRIETHYL ESTER, CARBAZIC ACID involves its interaction with specific molecular targets and pathways. It may act by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 3,3’,3’'-(PHOSPHINYLIDYNETRIS(IMINOCARBONYL))TRI-, TRIETHYL ESTER, CARBAZIC ACID stands out due to its unique structure and properties. Similar compounds include other phosphinylidynetris derivatives and iminocarbonyl compounds.
Propriétés
Numéro CAS |
16077-70-6 |
|---|---|
Formule moléculaire |
C12H24N9O10P |
Poids moléculaire |
485.35 g/mol |
Nom IUPAC |
ethyl N-[bis[(ethoxycarbonylamino)carbamoylamino]phosphorylcarbamoylamino]carbamate |
InChI |
InChI=1S/C12H24N9O10P/c1-4-29-10(25)16-13-7(22)19-32(28,20-8(23)14-17-11(26)30-5-2)21-9(24)15-18-12(27)31-6-3/h4-6H2,1-3H3,(H,16,25)(H,17,26)(H,18,27)(H6,13,14,15,19,20,21,22,23,24,28) |
Clé InChI |
AIWVESGHCFMUKG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NNC(=O)NP(=O)(NC(=O)NNC(=O)OCC)NC(=O)NNC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


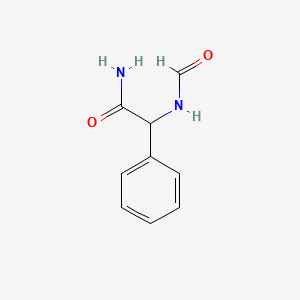
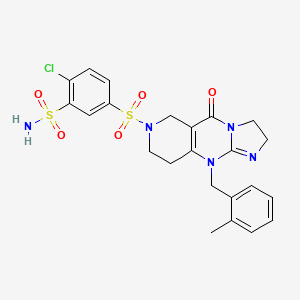
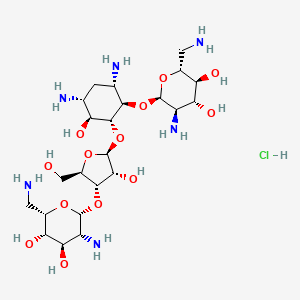
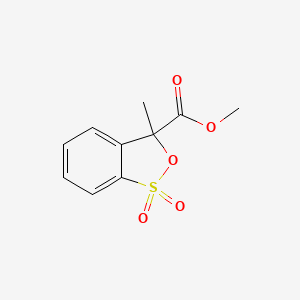
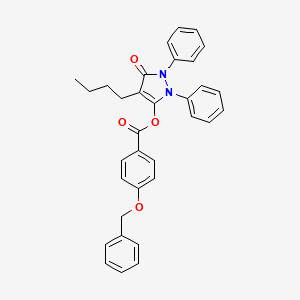
![4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12797390.png)
